HKPerox-1
Overview
Description
HKPerox-1 is a highly sensitive green fluorescent probe specifically designed for the detection of hydrogen peroxide (H₂O₂) in living cells. It has a maximum excitation wavelength of 520 nm and an emission wavelength of 543 nm . Hydrogen peroxide plays a crucial role in various physiological and pathological processes, including cell signaling, oxidative stress, and disease progression .
Preparation Methods
HKPerox-1 is synthesized through a series of chemical reactions involving the coupling of halogen- or triflate-substituted fluorophores with a carbamate sensing moiety, or the addition of isocyanate-substituted fluorophores to a benzyl alcohol sensing moiety . The synthetic route typically involves the following steps:
- Preparation of the fluorophore precursor.
- Coupling or addition reaction to introduce the sensing moiety.
- Purification and characterization of the final product.
Chemical Reactions Analysis
HKPerox-1 undergoes specific reactions with hydrogen peroxide, leading to a fluorescence change that allows for the detection and quantification of H₂O₂. The primary reaction mechanism involves the Payne/Dakin reaction, where hydrogen peroxide reacts with trichloroacetonitrile to form a peroxyimidic acid, which then reacts with salicylaldehyde to produce a catechol . This reaction is highly selective for hydrogen peroxide and does not significantly react with other reactive oxygen species.
Common reagents and conditions used in these reactions include:
- Trichloroacetonitrile
- Salicylaldehyde
- Physiological pH conditions
The major product formed from these reactions is a fluorescent catechol derivative that emits green fluorescence upon excitation .
Scientific Research Applications
HKPerox-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Detection of hydrogen peroxide in living cells: This compound is used in confocal imaging and flow cytometry to detect and quantify hydrogen peroxide levels in various cell types.
Study of oxidative stress: Researchers use this compound to investigate the role of hydrogen peroxide in oxidative stress and its impact on cellular functions.
Cancer research: This compound helps in studying the role of hydrogen peroxide in tumor cell survival, metastasis, and proliferation.
Drug development: The probe is used to screen potential drug candidates that modulate hydrogen peroxide levels in cells.
Mechanism of Action
The mechanism of action of HKPerox-1 involves its selective reaction with hydrogen peroxide through the Payne/Dakin reaction. Upon exposure to hydrogen peroxide, this compound undergoes a chemical transformation that results in the formation of a fluorescent catechol derivative . This fluorescence change allows for the real-time detection and quantification of hydrogen peroxide levels in living cells.
The molecular targets and pathways involved in this process include:
Hydrogen peroxide: The primary target of this compound.
Reactive oxygen species signaling pathways: This compound helps in studying the signaling pathways mediated by hydrogen peroxide and other reactive oxygen species.
Comparison with Similar Compounds
HKPerox-1 is unique in its high sensitivity and selectivity for hydrogen peroxide detection. Similar compounds include:
HKPerox-2: A green-emission probe that reacts with hydrogen peroxide ten times faster than this compound.
HKPerox-4: A red fluorescent probe with excellent permeability, used in zebrafish imaging.
Compared to these similar compounds, this compound stands out for its high sensitivity and specificity, making it a valuable tool for detecting hydrogen peroxide in complex biological environments .
Properties
IUPAC Name |
(4-formyl-3-hydroxyphenyl)methyl N-[6'-[(4-formyl-3-hydroxyphenyl)methoxycarbonyl-methylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-N-methylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H30N2O11/c1-41(38(48)50-21-23-7-9-25(19-43)33(45)15-23)27-11-13-31-35(17-27)52-36-18-28(42(2)39(49)51-22-24-8-10-26(20-44)34(46)16-24)12-14-32(36)40(31)30-6-4-3-5-29(30)37(47)53-40/h3-20,45-46H,21-22H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSPPMBMPHNEFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C(=O)OCC5=CC(=C(C=C5)C=O)O)C6=CC=CC=C6C(=O)O3)C(=O)OCC7=CC(=C(C=C7)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30N2O11 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.